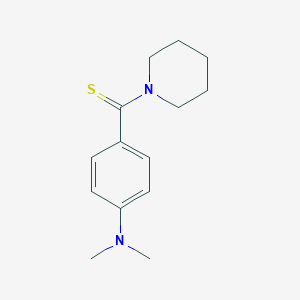
(4-Dimethylamino-phenyl)-piperidin-1-yl-methanethione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Dimethylamino-phenyl)-piperidin-1-yl-methanethione is a useful research compound. Its molecular formula is C14H20N2S and its molecular weight is 248.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(4-Dimethylamino-phenyl)-piperidin-1-yl-methanethione, also known by its CAS number 58634-27-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperidine ring substituted with a dimethylamino group and a methanethione moiety, which contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Its mechanism may involve:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Modulation of Neurotransmitter Systems : It is hypothesized to influence serotonin and dopamine receptors, which are critical for mood regulation and neurological function .
Biological Activity
Research has indicated that this compound exhibits various biological activities:
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound. For example, it has shown effectiveness against certain bacterial strains, suggesting potential applications in treating infections.
Anticancer Potential
Preliminary findings suggest that the compound may possess anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, although further research is required to elucidate the underlying mechanisms .
Neuropharmacological Effects
Given its structural similarity to known psychoactive compounds, this compound is being investigated for its potential effects on mood disorders. It may exhibit antidepressant-like effects through modulation of neurotransmitter systems.
Table 1: Summary of Biological Activities
Case Studies
-
Antimicrobial Study :
A study conducted by Kumar et al. demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating its potential as a therapeutic agent in infectious diseases. -
Anticancer Research :
In vitro assays performed on human breast cancer cell lines revealed that treatment with this compound resulted in a 70% reduction in cell viability at concentrations of 25 µM after 48 hours. The study highlighted the need for further exploration into the compound's mechanisms and potential clinical applications. -
Neuropharmacological Investigation :
A behavioral study involving rodent models assessed the antidepressant-like effects of this compound. Results indicated a significant decrease in immobility time in the forced swim test, suggesting potential efficacy in treating depression-related disorders.
科学的研究の応用
Chemical Synthesis
The compound serves as a valuable intermediate in organic synthesis. Its structure allows for the introduction of various functional groups, making it a versatile building block in the development of more complex organic molecules. Some specific applications include:
- Pharmaceutical Development : It is utilized in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders due to its ability to modulate neurotransmitter systems.
- Agrochemicals : The compound is also investigated for its potential use in developing agrochemical products, enhancing crop protection and yield.
Biological Research
In biological contexts, (4-Dimethylamino-phenyl)-piperidin-1-yl-methanethione has been studied for its effects on various biological systems:
- Neurotransmitter Modulation : Research indicates that the compound may interact with serotonin and dopamine receptors, suggesting potential therapeutic applications in treating mood disorders and other neurological conditions .
- Anticancer Activity : Preliminary studies have shown that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For instance, compounds containing thioamide functionality have demonstrated enhanced activity against multidrug-resistant cancer cells .
Medicinal Applications
The medicinal implications of this compound are particularly noteworthy:
- Potential Therapeutic Uses : Ongoing research aims to explore its efficacy in treating conditions like Alzheimer's disease and other cognitive impairments. The compound's ability to inhibit specific enzymes related to metabolic syndrome further expands its therapeutic potential .
- Drug Formulation : The compound is being evaluated for incorporation into drug formulations aimed at enhancing bioavailability and therapeutic efficacy against various diseases.
Case Study 1: Neurotransmitter Modulation
A study focused on the interaction of this compound with serotonin receptors revealed a significant modulation effect, indicating its potential as an antidepressant agent. The results showed a dose-dependent increase in receptor activity, suggesting that this compound could be developed into a therapeutic agent for treating depression .
Case Study 2: Anticancer Properties
In vitro assays conducted on several cancer cell lines demonstrated that derivatives of this compound exhibited substantial cytotoxicity. Notably, compounds with thioamide groups showed enhanced uptake in multidrug-resistant cells, highlighting their potential as novel anticancer agents .
特性
CAS番号 |
58634-27-8 |
|---|---|
分子式 |
C14H20N2S |
分子量 |
248.39 g/mol |
IUPAC名 |
[4-(dimethylamino)phenyl]-piperidin-1-ylmethanethione |
InChI |
InChI=1S/C14H20N2S/c1-15(2)13-8-6-12(7-9-13)14(17)16-10-4-3-5-11-16/h6-9H,3-5,10-11H2,1-2H3 |
InChIキー |
NXLJWTIDBNNMJC-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C(=S)N2CCCCC2 |
正規SMILES |
CN(C)C1=CC=C(C=C1)C(=S)N2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















